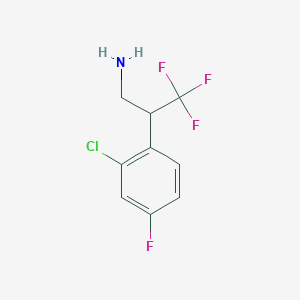

2-(2-Chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as 'CP-55940' and belongs to the class of cannabinoids. CP-55940 has been found to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anti-tumor effects.

科学的研究の応用

Polymer Science and Material Chemistry

Soluble fluoro-polyimides, derived from fluorine-containing aromatic diamines, have been synthesized to yield poly(amic acid)s which exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials are valuable for their potential applications in advanced technologies due to their exceptional properties (Xie et al., 2001). Similarly, novel organosoluble fluorinated polyimides have been developed for their use in electronic applications, offering advantages such as low dielectric constants and high thermal stability (Chung & Hsiao, 2008).

Synthetic Chemistry and Catalysis

The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides has been shown to be an efficient method for introducing CF3 groups into aryl substrates. This reaction is significant for the synthesis of pharmaceutical and agrochemical compounds, where the CF3 group is known for enhancing the properties of organic molecules (Cho et al., 2010). Additionally, a practical and catalyst-free trifluoroethylation reaction of amines has been developed, offering a straightforward method for constructing fluorinated amines with remarkable functional group tolerance (Andrews, Faizova, & Denton, 2017).

作用機序

Target of Action

The primary target of 2-(2-Chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine, also known as Resatorvid or TAK-242, is the Toll-like receptor 4 (TLR4) . TLR4 is a receptor that recognizes bacterial components and plays a crucial role in the innate immune response .

Mode of Action

Resatorvid suppresses the production of inflammatory mediators such as cytokines by inhibiting the signal transduction through TLR4 . This inhibition prevents the downstream activation of inflammatory pathways, thereby reducing inflammation.

Biochemical Pathways

The compound’s action on TLR4 affects the nuclear factor kappa B (NF-κB) pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Inhibition of TLR4 prevents the activation of NF-κB, thereby suppressing the production of pro-inflammatory cytokines .

Result of Action

The inhibition of TLR4 and the subsequent suppression of the NF-κB pathway result in a decrease in the production of pro-inflammatory cytokines . This can help to reduce inflammation and potentially alleviate symptoms in conditions characterized by excessive inflammation.

特性

IUPAC Name |

2-(2-chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF4N/c10-8-3-5(11)1-2-6(8)7(4-15)9(12,13)14/h1-3,7H,4,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRKJPYBKROHRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(CN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Phenylmethoxycarbonyl-7-azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2896315.png)

![N-(4-chloro-3-fluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2896316.png)

![2-[[2-(2-Ethylpyrazol-3-yl)phenyl]methyl]piperidine](/img/structure/B2896319.png)

![2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide](/img/structure/B2896320.png)

![Ethyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2896321.png)

![1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2896322.png)

![Methyl 2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B2896323.png)

![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2896325.png)

![2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2896328.png)

![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B2896330.png)